5-Phenyl-2-(2-((5-phenyl-3-propyl-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-propylbenzoxazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of EINECS 282-901-0 involves the reaction of benzoxazole derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a base like potassium carbonate to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
EINECS 282-901-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
EINECS 282-901-0 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: EINECS 282-901-0 is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of EINECS 282-901-0 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
EINECS 282-901-0 can be compared with other benzoxazole derivatives, such as:
5-phenylbenzoxazole: Similar in structure but lacks the extended alkyl chain and iodide group.
2-phenylbenzoxazole: Another benzoxazole derivative with different substituents.
3-propylbenzoxazole: Shares the propyl group but differs in other structural aspects.
The uniqueness of EINECS 282-901-0 lies in its specific substituents and the presence of the iodide group, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84455-39-0 |
---|---|
Molekularformel |
C37H37IN2O2 |
Molekulargewicht |
668.6 g/mol |
IUPAC-Name |
(2Z)-5-phenyl-2-[(2Z)-2-[(5-phenyl-3-propyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-3-propyl-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C37H37N2O2.HI/c1-4-21-38-32-25-30(28-13-9-7-10-14-28)17-19-34(32)40-36(38)23-27(6-3)24-37-39(22-5-2)33-26-31(18-20-35(33)41-37)29-15-11-8-12-16-29;/h7-20,23-26H,4-6,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YYIXFNLMGAOCNC-UHFFFAOYSA-M |
Isomerische SMILES |
CCCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C(=C/C4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC)\CC.[I-] |
Kanonische SMILES |
CCCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC(=CC4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.